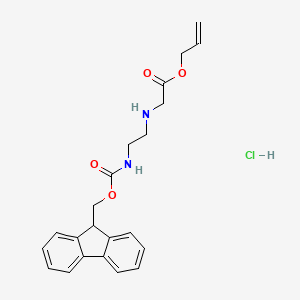

2-((2-((((9H-芴-9-基)甲氧羰基)氨基)乙基)氨基)乙酸烯丙酯盐酸盐

描述

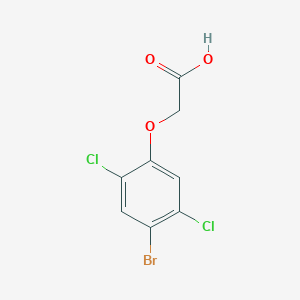

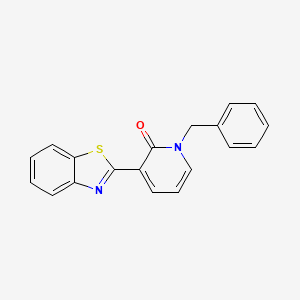

The compound Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a complex organic molecule that likely contains an allyl group attached to an acetate moiety, which is further modified with an amino acid derivative involving a fluorenylmethoxycarbonyl protecting group. This structure suggests that the compound could be used in peptide synthesis as a protected amino acid derivative.

Synthesis Analysis

The synthesis of complex organic molecules such as Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride may involve multiple steps, including protection and deprotection of functional groups, as well as the formation of carbon-carbon and carbon-nitrogen bonds. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insights into related methodologies. For instance, the use of molybdenum hexacarbonyl in the elimination of allylic acetates to form dienoates is a relevant technique that could potentially be applied in the synthesis of the allyl acetate moiety of the target compound . Additionally, the rhodium-catalyzed reductive allylation of aldehydes with allyl acetate to form homoallylic alcohols could be a step in the synthesis pathway, particularly if the target molecule requires the introduction of an alcohol group that is later converted to an amine.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple functional groups that confer specific reactivity and properties. The presence of an allyl group suggests potential for reactions involving allylic substitution or addition. The fluorenylmethoxycarbonyl group is a common protecting group for amines, indicating that the compound could be involved in reactions where the amine functionality needs to be protected, such as in peptide coupling reactions.

Chemical Reactions Analysis

The chemical reactivity of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride would be influenced by its functional groups. The allyl group could undergo reactions such as the Tsuji-Trost reaction or other palladium-catalyzed processes. The protected amine could be deprotected under acidic conditions or other specific conditions designed to remove the fluorenylmethoxycarbonyl group without disturbing other sensitive functionalities in the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature, given the presence of ionic hydrochloride. Its solubility would depend on the polarity of the solvent, with higher solubility in polar solvents due to the ionic nature of the hydrochloride salt. The presence of the fluorenylmethoxycarbonyl group suggests that the compound may have significant UV absorbance, which could be utilized in spectroscopic analysis.

The provided papers do not directly address the compound but offer insights into related chemical reactions and methodologies that could be relevant to its synthesis and analysis. For example, the synthesis of a related compound involving a thiophenyl group and its effects on learning and memory in mice suggests potential bioactivity of similar compounds, which could be an area of interest for further case studies involving the compound of interest.

科学研究应用

化学合成和衍生物

一项研究描述了中性条件下 N-酰基磺酰胺的非破坏性裂解,导致制备对映体纯的 Fmoc 保护的 α-氨基酸。此过程涉及用烯丙醇和 Ti(OR)4 加热非对映异构纯的 N-酰基磺酰胺,生成烯丙基酯。然后在威尔金森催化剂存在下在非碱性条件下水解这些酯,得到纯的羧酸。一系列[(芴-9-基)甲氧基]-羰基-(Fmoc)-保护的氨基酸由 N-[N'-(Fmoc)氨基]酰基磺酰胺制备,展示了烯丙基化合物在合成受保护氨基酸用于肽研究中的多功能性 (Oppolzer & Lienard, 1992).

材料科学应用

在材料科学领域,在对 α-羟基-ω-烯丙基 PEO 进行化学改性后,合成了明确的 α-甲氧基-ω-氨基和 α-羟基-ω-氨基聚(环氧乙烷) (PEO)。该合成由烯丙醇盐与环氧乙烷的阴离子聚合引发,导致分子量受控。此类聚合物在生物相容性材料和药物递送系统中具有重要意义,展示了烯丙基化合物在先进材料合成中的作用 (Cammas, Nagasaki, & Kataoka, 1995).

有机化学和合成技术

另一项研究详细阐述了 N-[2-(Fmoc)氨基乙基]甘氨酸酯的便捷途径及其在肽核酸 (PNA) 低聚物化中的应用。该研究提出了一种从已知化合物开始的 N-[2-(Fmoc)氨基乙基]甘氨酸的苄基、烯丙基和 4-硝基苄基酯的简单合成方法。这些酯以稳定的盐酸盐形式储存,用于 PNA 单体的合成,突出了烯丙基化合物在核酸研究和低聚物化过程中的效用 (Wojciechowski & Hudson, 2008).

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

作用机制

Target of Action

The primary target of Fmoc Aeg-O-Ally HCl is the amine group of amino acids, amino alcohols, and amino phenols . The compound is used as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc Aeg-O-Ally HCl operates by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine group, thereby preventing it from reacting with other groups during the synthesis process . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the next step in the peptide chain elongation .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is stable under inert atmosphere .

Result of Action

The result of Fmoc Aeg-O-Ally HCl’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, it allows for the selective formation of peptide bonds, leading to the creation of the desired peptide sequence .

Action Environment

The action of Fmoc Aeg-O-Ally HCl is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution can significantly impact the efficacy of the compound’s action. Additionally, the compound is stable under an inert atmosphere and at room temperature , suggesting that these environmental conditions can also influence its stability and efficacy.

属性

IUPAC Name |

prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOMYRTWUSNKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one](/img/structure/B3038311.png)

![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)